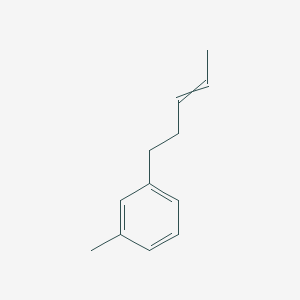
1-Methyl-3-(pent-3-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(pent-3-en-1-yl)benzene can be synthesized through various organic synthesis methods. One common approach involves the Friedel-Crafts alkylation of benzene with 3-penten-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of corresponding alkanes or the use of zeolite catalysts to facilitate the alkylation process. These methods are optimized for high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-(pent-3-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation of the double bond in the pent-3-en-1-yl group can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with fuming sulfuric acid, and halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(pent-3-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(pent-3-en-1-yl)benzene depends on the specific application and the target molecule
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions, leading to the formation of new derivatives with different properties.
Hydrogenation: The double bond in the pent-3-en-1-yl group can be hydrogenated, altering the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(pent-3-en-1-yl)benzene can be compared with other similar compounds such as:
1-Methyl-4-(1-pentyn-1-yl)benzene: Similar structure but with a triple bond in the side chain, leading to different reactivity and applications.
3-Phenylbut-1-ene: Similar structure but with a different alkyl group, affecting its chemical properties and uses.
1-Methyl-3-(1-methylethenyl)benzene:
Eigenschaften
CAS-Nummer |
5696-83-3 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
1-methyl-3-pent-3-enylbenzene |
InChI |
InChI=1S/C12H16/c1-3-4-5-8-12-9-6-7-11(2)10-12/h3-4,6-7,9-10H,5,8H2,1-2H3 |
InChI-Schlüssel |
VRFKBBOWFOYOEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCCC1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


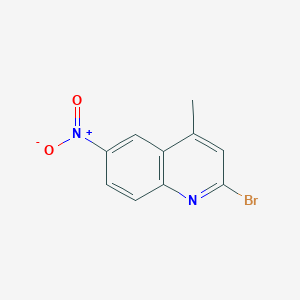
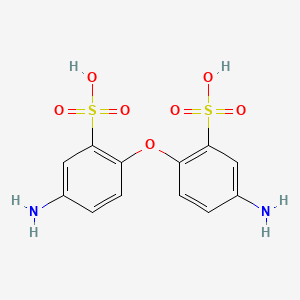
![N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B14725573.png)
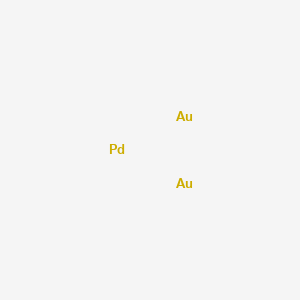
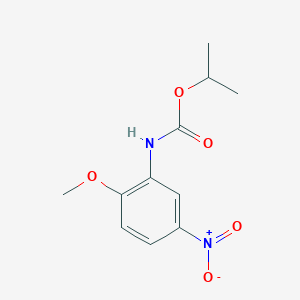
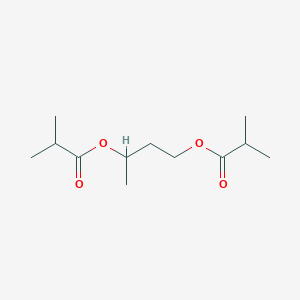

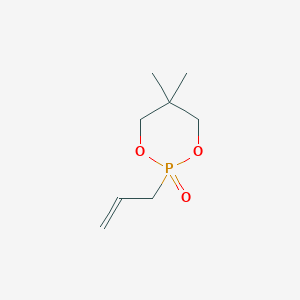
![[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone](/img/structure/B14725593.png)
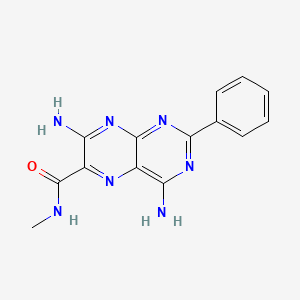
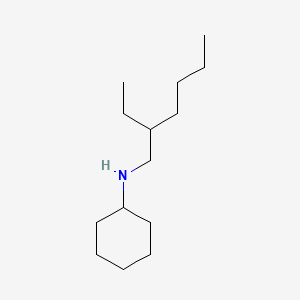
silane](/img/structure/B14725614.png)
![[1-(Pyren-1-yl)ethyl]propanedioic acid](/img/structure/B14725622.png)

